N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-18(2)13-8-9-15-12(17-13)10-16-14(19)11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNEECXRVAQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide serves as a building block in organic synthesis. It is particularly useful in the development of new pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.
Biology
In biochemical studies, this compound acts as a tool to investigate enzyme mechanisms and protein interactions. Its ability to modify biological pathways makes it valuable for research in molecular biology and biochemistry.
Medicine
The compound has shown potential in pharmaceutical applications, particularly as an inhibitor or modulator of specific molecular targets such as receptors or enzymes. This interaction can lead to therapeutic effects, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the manufacture of specialty chemicals and materials. This includes its use in polymers and coatings, which benefit from its unique chemical properties.
Case Study 1: Pharmaceutical Development
A study published in PubMed explored the synthesis and structure-activity relationships of substituted 2-aminopyrimidines, highlighting the analgesic properties of compounds derived from similar structures. The findings suggest that derivatives like this compound could be developed further for pain management therapies .
Case Study 2: Enzyme Interaction Studies
Research conducted on enzyme inhibitors has demonstrated that compounds with similar structural motifs can effectively modulate enzymatic activity. This compound could be investigated for its potential to inhibit specific enzymes involved in metabolic pathways .
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. In pharmaceutical applications, it may interact with specific molecular targets, such as receptors or enzymes, to produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share the pyrimidine or carboxamide motifs but differ in substituents and stereochemistry, leading to variations in biological activity and physicochemical properties. Below is a detailed comparison with three related compounds from Pharmacopeial Forum (2017) :
Table 1: Structural and Functional Comparison
| Compound Name (Identifier) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized Target |
|---|---|---|---|---|
| N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide | Pyrimidine + cyclohexanecarboxamide | 4-dimethylamino, methylene bridge, cyclohexane | ~305.4 (estimated) | Kinases, epigenetic regulators |
| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m) | Tetrahydropyrimidine + phenyl/hexylic chains | 2,6-Dimethylphenoxy, diphenyl, hydroxy | ~760.9 | Proteases (e.g., HIV-1 protease) |
| (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (n) | Tetrahydropyrimidine + phenyl/hexylic chains | Stereoisomer of m | ~760.9 | Proteases (stereospecific binding) |
| (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (o) | Tetrahydropyrimidine + phenyl/hexylic chains | Varied stereochemistry at 4-position | ~760.9 | Proteases (altered binding affinity) |
Key Differences:
Structural Complexity: The target compound has a simpler structure compared to m, n, and o, which feature extended hexylic chains, multiple phenyl groups, and stereochemical complexity. This simplicity may enhance synthetic accessibility and metabolic stability. The dimethylphenoxy and diphenyl groups in m/n/o suggest stronger hydrophobic interactions, likely critical for protease inhibition .
Functional Groups: The 4-dimethylamino group in the target compound could improve aqueous solubility (via pH-dependent protonation) versus the lipophilic dimethylphenoxy groups in m/n/o.
Target Specificity :
- Compounds m/n/o resemble HIV-1 protease inhibitors (e.g., darunavir analogs), where bulky hydrophobic substituents fit into the enzyme’s subsites .
- The target compound’s pyrimidine core aligns with kinase inhibitors (e.g., imatinib derivatives), where planar heterocycles interact with adenine-binding regions.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s shorter synthesis route (vs. m/n/o ) reduces production costs, though its potency may be lower due to fewer target-binding motifs.
- Pharmacokinetics: The dimethylamino group may enhance oral bioavailability compared to m/n/o, which rely on peptidomimetic structures prone to enzymatic degradation.
- Therapeutic Potential: While m/n/o are tailored for protease inhibition, the target compound’s design suggests utility in oncology or inflammatory diseases via kinase modulation.
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
The compound features a pyrimidin-2-yl group substituted with a dimethylamino moiety and a cyclohexanecarboxamide structure. This unique combination suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor or activator. It may interact with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
- Receptors : It could modulate receptor activity, potentially impacting signal transduction pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related benzamide derivatives have shown their effectiveness against various cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation by targeting key signaling pathways.
A notable study demonstrated that certain benzamide derivatives significantly inhibited RET kinase activity, which is crucial in various cancers, suggesting a potential pathway for therapeutic application .
Enzyme Inhibition
The compound's structural features allow it to interact with specific enzymes, potentially leading to:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to destabilize DHFR, a key enzyme in nucleotide synthesis, thus affecting cell growth and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Here are key findings:
These findings underscore the compound's potential as a lead for developing new therapeutic agents targeting cancer and other diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, and how can yield be maximized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A key step involves amide bond formation between cyclohexanecarboxylic acid and the amine derivative of the pyrimidine moiety. Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are critical for efficient amidation . Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Triethylamine or other bases improve reaction rates .
- Temperature Control : Reactions are typically conducted at room temperature to avoid side products .
- Validation : Purity can be confirmed via HPLC (≥90% purity achievable) and structural integrity via H/C NMR .
Q. How can the structural and physicochemical properties of this compound be characterized?
- Methodological Answer :
- Spectroscopy : H/C NMR for confirming substituent positions and stereochemistry. HRMS for molecular weight validation .
- Crystallography : X-ray diffraction (if crystals are obtainable) to resolve 3D conformation .
- Physicochemical Analysis : LogP values (lipophilicity) via HPLC, and solubility profiles in buffers (e.g., PBS) to predict bioavailability .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., cyclin-dependent kinases) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can conflicting data on reaction yields or biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) and validate biological assays with positive controls .
- Analytical Triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity) .
- Data Normalization : Account for variables like cell passage number or enzyme lot variability in bioassays .
Q. What strategies are effective for optimizing selectivity in target engagement?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyrimidine or cyclohexane moieties. For example:
| Modification Site | Impact on Selectivity | Reference |
|---|---|---|
| Pyrimidine 4-position (dimethylamino) | Enhances kinase selectivity | |
| Cyclohexane carboxamide | Modulates lipophilicity and membrane permeability |
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic modifications .
Q. How can the mechanism of action be elucidated if initial targets are unknown?
- Methodological Answer :
- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment .
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
- Pathway Analysis : Enrichment analysis (KEGG, GO) to map affected pathways (e.g., apoptosis, cell cycle) .
Q. What are best practices for stabilizing this compound under varying experimental conditions?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Formulation Adjustments : Use lyophilization for long-term storage or cyclodextrin complexes to enhance aqueous solubility .
- pH Optimization : Buffer systems (e.g., citrate for acidic stability, Tris for neutral) to prevent hydrolysis of the amide bond .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological potency across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure linear dynamic range and use standardized cell viability assays (e.g., ATP-based luminescence vs. MTT) .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like assay type (in vitro vs. ex vivo) or compound batch purity .
Experimental Design Considerations
Q. What in vivo models are suitable for preclinical testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
